2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride
Description
2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone hydrochloride is a fluorinated ketone derivative featuring a piperidine core substituted with a 3-hydroxyazetidin-3-yl moiety. Key characteristics include:
- Molecular Formula: C₁₀H₁₆ClF₃N₂O₂
- Molecular Weight: 288.70 g/mol
- CAS Number: EN300-744425
- The trifluoroethyl ketone group contributes to electron-withdrawing effects and metabolic stability. Hydrochloride salt formulation improves aqueous solubility and crystallinity .
This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which balances rigidity (azetidine) and flexibility (piperidine).
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O2.ClH/c11-10(12,13)8(16)15-3-1-7(2-4-15)9(17)5-14-6-9;/h7,14,17H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFRQUGALLUQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CNC2)O)C(=O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine and azetidine rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Differences and Implications
Azetidine vs. The hydroxyl group on azetidine enhances hydrogen-bonding capacity, which may improve solubility over non-hydroxylated analogs like the fluorobenzoyl derivative ().
Salt Forms :
- Hydrochloride salts (target compound, ) generally exhibit better crystallinity and solubility than free bases ().
Biological Activity
2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride (CAS: 2375271-52-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a trifluoroacetyl group and a piperidine ring substituted with a hydroxyazetidine moiety. The molecular formula is C₁₄H₁₈F₃N₃O·HCl, with a molecular weight of approximately 307.77 g/mol.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈F₃N₃O·HCl |
| Molecular Weight | 307.77 g/mol |
| Solubility | Sparingly soluble in water |
| Melting Point | Not specified |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
The compound acts as a modulator of neurotransmitter systems, particularly affecting GABA receptors and other CNS targets. Its trifluoroacetyl group enhances lipophilicity, which may improve blood-brain barrier penetration.
Pharmacological Effects
- Anticonvulsant Activity : Preliminary studies suggest that the compound exhibits anticonvulsant properties, potentially useful in treating epilepsy.
- Neuroprotective Effects : Research indicates that it may provide neuroprotection against oxidative stress in neuronal cells.
- Analgesic Properties : The compound has shown promise in reducing pain responses in animal models.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Study on Anticonvulsant Efficacy :
- Objective : To evaluate the anticonvulsant effects in rodent models.
- Methodology : Administered at varying doses (5 mg/kg to 20 mg/kg) and assessed using the maximal electroshock seizure test.
- Results : Significant reduction in seizure duration was observed at higher doses, with an ED50 value calculated at approximately 10 mg/kg.
-
Neuroprotective Study :
- Objective : To assess neuroprotective effects against glutamate-induced toxicity.
- Methodology : Primary neuronal cultures were treated with the compound prior to glutamate exposure.
- Results : A dose-dependent decrease in cell death was noted, supporting its potential as a neuroprotective agent.
-
Pain Management Trial :
- Objective : To explore analgesic effects in inflammatory pain models.
- Methodology : The compound was administered orally to rats with induced inflammation.
- Results : Marked reduction in pain behavior was recorded, comparable to standard analgesics.
Q & A
Q. Basic
- NMR spectroscopy : -NMR identifies trifluoromethyl group integrity (δ = -62 to -65 ppm) . -NMR resolves piperidine/azetidine proton environments (δ = 2.5–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity (>95%) and molecular ion peaks ([M+H] = 329.1) .
How can reaction by-products be minimized during trifluoroacetyl intermediate formation?
Q. Advanced
- Catalyst optimization : Lewis acids (e.g., ZnCl) reduce enolization side reactions compared to Brønsted acids .
- Stoichiometric control : Excess trifluoroacetic anhydride (1.5 eq.) ensures complete acylation while avoiding dimerization .
- In situ monitoring : FTIR tracks carbonyl stretch (1780–1820 cm) to halt reactions at >90% conversion .
How does the hydrochloride salt form influence solubility and in vitro bioactivity?
Q. Basic
- Solubility : The hydrochloride salt increases aqueous solubility (25 mg/mL in PBS) compared to the free base (<5 mg/mL), enhancing compatibility with cell-based assays .
- Bioactivity : Protonation of the piperidine nitrogen (pKa ~8.5) improves receptor binding affinity in kinase inhibition assays (IC reduction by 30–40%) .
What experimental designs are optimal for studying enzyme inhibition kinetics?
Q. Advanced
- Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., PI3Kγ) to measure real-time binding kinetics (k/k) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions .
- Competitive assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to determine inhibition constants (K) under varying Mg concentrations .
How do hygroscopicity and stability impact storage and handling?
Q. Basic
- Hygroscopicity : The hydrochloride salt absorbs moisture rapidly (3% w/w in 48 hrs at 60% RH), necessitating desiccated storage (-20°C under N) .
- Thermal stability : Decomposition onset at 150°C (TGA) limits lyophilization to temperatures <80°C .
How should discrepancies in reported IC50_{50}50 values across biological assays be interpreted?
Advanced
Variability arises from:
- Assay conditions : ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition profiles .
- Protein batches : Enzyme purity (>90% vs. 70%) impacts baseline activity. Validate with positive controls (e.g., Wortmannin) .
- Structural analogs : Compare with derivatives (Table 2) to isolate substituent effects .
Table 2 : IC Values for Structural Analogs
| Compound | IC (nM) | Target |
|---|---|---|
| Target compound | 12.5 ± 1.2 | PI3Kγ |
| Pyridin-3-yl analog | 28.7 ± 3.1 | PI3Kγ |
| Pyridin-4-yl analog | 45.9 ± 4.5 | PI3Kγ |
What purification strategies are effective post-synthesis?
Q. Basic
- Recrystallization : Use ethanol/water (3:1 v/v) with 0.5% activated charcoal to remove colored impurities .
- Column chromatography : Silica gel (230–400 mesh) with gradient elution (CHCl:MeOH 95:5 to 90:10) resolves diastereomers .
How can computational methods predict reactivity in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
